2,2-Difluoro-3-methanesulfonylpropanoic acid
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Overview
Description
2,2-Difluoro-3-methanesulfonylpropanoic acid is a chemical compound with the molecular formula C₄H₆F₂O₄S and a molecular weight of 188.15 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of both fluorine and sulfonyl groups.
Chemical Reactions Analysis
2,2-Difluoro-3-methanesulfonylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-3-methanesulfonylpropanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of fluorine atoms and the sulfonyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
2,2-Difluoro-3-methanesulfonylpropanoic acid can be compared with other similar compounds, such as:
2,4-Difluoro-3-formylphenylboronic acid: Another fluorinated compound used in organic synthesis.
2,4-Diaminobutyric acid: Known for its inhibitory effects on enzymes.
The uniqueness of this compound lies in its specific combination of fluorine and sulfonyl groups, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C4H6F2O4S |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2,2-difluoro-3-methylsulfonylpropanoic acid |
InChI |
InChI=1S/C4H6F2O4S/c1-11(9,10)2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
InChI Key |
NFXGQTLTKRKPBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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